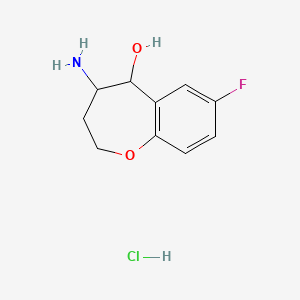

4-Amino-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride

説明

4-Amino-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride is a fluorinated benzoxepin derivative with a hydrochloride salt modification. While PubChem lists its presence, detailed pharmacological or physicochemical data remain scarce in open literature . Structurally, it combines a benzoxepin core (a seven-membered oxygen-containing heterocycle) with amino and fluoro substituents. The hydrochloride salt likely enhances solubility, a common strategy for improving bioavailability in drug candidates. No direct therapeutic applications or clinical trial data are publicly reported, necessitating reliance on analogs for comparative analysis.

特性

IUPAC Name |

4-amino-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9;/h1-2,5,8,10,13H,3-4,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHRJBRTNLAHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)F)C(C1N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxepine ring. This can be achieved through a series of reactions, including nucleophilic substitution and cyclization under acidic or basic conditions.

Introduction of Functional Groups: The amino group, fluorine atom, and hydroxyl group are introduced through various substitution reactions. For example, the fluorine atom can be introduced via electrophilic fluorination, while the amino group can be added through nucleophilic substitution.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

4-Amino-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can undergo reduction reactions, such as the reduction of the amino group to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can introduce various functional groups.

科学的研究の応用

4-Amino-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 4-Amino-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analog: 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

A closely related compound, 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, differs in fluorine position (C9 vs. C7) and lacks the amino group. Key differences include:

*Collision Cross Section (CCS) data for the 9-fluoro analog suggest lower polarity compared to hydrochlorides like propranolol (CCS ~138–143 Ų for adducts) . The absence of amino and HCl groups in the analog reduces ionic interactions, impacting solubility and membrane permeability.

Pharmacologically Active Hydrochlorides

- Propranolol Hydrochloride: A β-blocker with fluorescence properties used in nanoparticle studies (CCS alignment via fluorescence quenching) .

- Lidocaine Hydrochloride: Demonstrates stability in calibration plots over time, contrasting with propranolol’s variability .

- Berberine/Coptisine Hydrochlorides : Alkaloid salts with distinct HPLC retention profiles, emphasizing the role of substituents on chromatographic behavior .

The target compound’s amino and fluoro groups may confer unique receptor-binding kinetics compared to these analogs, though experimental validation is lacking.

Analytical and Stability Comparisons

Spectroscopic and Chromatographic Behavior

- UV-Vis Spectroscopy: Lecarnidipine hydrochloride (a dihydropyridine derivative) shows a linear calibration curve (R² = 0.9921) at ~0.06 absorbance/ppm . The target compound’s aromatic/amino groups may exhibit similar UV absorption but require validation.

- HPLC Profiles: Cefotiam hydrochloride’s stability studies reveal minor degradation peaks under long-term storage, suggesting the HCl salt’s role in stabilizing labile compounds .

Stability and Formulation Challenges

Hydrochloride salts generally improve stability but may introduce hygroscopicity. Propranolol and lidocaine hydrochlorides show divergent calibration plot stability over weeks, implying that the target compound’s benzoxepin core might require tailored formulation to prevent hydrolysis or oxidation .

生物活性

4-Amino-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride is a synthetic compound that belongs to the benzoxepine class. Its unique molecular structure includes an amino group, a fluorine atom, and a hydroxyl group attached to a benzoxepine ring. This configuration potentially influences its biological activity and pharmacological properties.

- Molecular Formula : C10H12ClFNO2

- CAS Number : 1483294-37-6

- IUPAC Name : 4-amino-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol; hydrochloride

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzoxepine Ring : Cyclization of precursors to create the benzoxepine structure.

- Functional Group Introduction : Adding the amino group, fluorine atom, and hydroxyl group through various substitution reactions.

- Hydrochloride Salt Formation : Converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems in the central nervous system (CNS). The compound may act as an antagonist or modulator at specific receptors involved in neurotransmission.

Pharmacological Studies

Research indicates that compounds similar to this one exhibit significant activity on the CNS. Some derivatives have shown potential as:

- Antidepressants : By modulating serotonin and norepinephrine levels.

- Anxiolytics : Through interaction with GABAergic systems.

Case Studies and Research Findings

- CNS Activity in Animal Models : Studies have demonstrated that related compounds exhibit anxiolytic and antidepressant-like effects in mouse models. For instance, pharmacological tests indicated that certain derivatives significantly reduced anxiety behaviors in rodents .

- Enzyme Inhibition : In vitro studies suggest that 4-Amino-7-fluoro derivatives can inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters such as serotonin and dopamine .

-

Comparative Analysis with Similar Compounds :

Compound Name Structural Features Biological Activity 4-Amino-7-methyl-benzoxepin Methyl group at position 7 Altered pharmacological profile 4-Amino-9-bromo-benzoxepin Bromine instead of fluorine Different reactivity patterns 4-Amino-7-fluoro-benzoxepin Fluorine at position 7 Potentially different biological activity

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity.

Medicinal Chemistry

The compound is being explored as a scaffold for developing new pharmaceuticals targeting specific CNS disorders. Its ability to interact with various molecular targets makes it a valuable candidate for further research.

Industrial Use

In addition to its medicinal applications, it can be utilized in synthesizing specialty chemicals and materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。